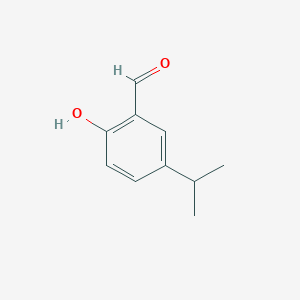

2-hydroxy-5-isopropylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAWQHGDAGFMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424683 | |

| Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68591-07-1 | |

| Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-isopropylbenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-isopropylbenzaldehyde, a substituted phenolic aldehyde, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a hydroxyl group ortho to an aldehyde and an isopropyl group para to the hydroxyl, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, synthetic methodologies, and exploring its potential as a precursor for novel therapeutic agents. The strategic placement of its functional groups makes it a versatile building block for the synthesis of a wide array of derivatives, including Schiff bases, which have shown promise in various biological applications.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | 68591-07-1 | [1][2] |

| Physical State | Solid | |

| LogP | 2.3281 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Note: Specific melting point, boiling point, and solubility data are not consistently available in public literature, indicating a need for experimental determination for specific applications.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (variable, depending on solvent and concentration), aromatic protons (in the range of 6.8-7.5 ppm with splitting patterns corresponding to their substitution), and the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (~190-195 ppm).[3] Aromatic carbons will resonate in the typical region of ~115-160 ppm, and the carbons of the isopropyl group will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1650-1700 cm⁻¹, with the conjugation to the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group potentially lowering the frequency. A broad O-H stretching band for the phenolic hydroxyl group is also expected, likely in the region of 3100-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the isopropyl group.

Chemical Synthesis

The synthesis of this compound can be achieved through established formylation reactions of the corresponding phenol, 4-isopropylphenol. The two primary methods are the Reimer-Tiemann reaction and the Duff reaction. The choice of method depends on factors such as desired yield, scalability, and available reagents.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[4] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[4][5] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then electrophilically attacks the electron-rich phenoxide ring, preferentially at the ortho position due to the directing effect of the hydroxyl group.

Reaction Mechanism:

Figure 1: Generalized Reimer-Tiemann Reaction Mechanism.

Experimental Protocol (General):

-

Dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.

-

Heat the solution and add chloroform dropwise with vigorous stirring.

-

Reflux the mixture for several hours.

-

After cooling, acidify the reaction mixture.

-

Extract the product with an organic solvent and purify by distillation or chromatography.

The causality behind these steps lies in creating the reactive species and optimizing the reaction conditions. The strong base deprotonates both the chloroform to generate the dichlorocarbene and the phenol to form the more nucleophilic phenoxide. Heating is necessary to drive the reaction, and the biphasic system requires efficient mixing to facilitate the interaction between the aqueous and organic phases.[4]

Duff Reaction

The Duff reaction provides an alternative route for the ortho-formylation of phenols, using hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid catalyst, typically boric acid and glycerol or trifluoroacetic acid.[6] This method is often favored for its milder conditions compared to the Reimer-Tiemann reaction.

Reaction Mechanism:

References

- 1. chemscene.com [chemscene.com]

- 2. 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | CAS#:68591-07-1 | Chemsrc [chemsrc.com]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-hydroxy-5-isopropylbenzaldehyde (CAS: 68591-07-1): Synthesis, Derivatization, and Therapeutic Potential

Executive Summary

2-hydroxy-5-isopropylbenzaldehyde is a substituted phenolic aldehyde that stands as a critical structural motif and versatile chemical intermediate in the fields of medicinal chemistry and materials science. Its unique arrangement of a reactive aldehyde, an acidic hydroxyl group, and a lipophilic isopropyl moiety provides a rich platform for synthetic transformations. This guide offers a comprehensive technical overview of its synthesis, characterization, chemical reactivity, and burgeoning applications, with a particular focus on its role as a precursor to therapeutically relevant Schiff bases and metal complexes. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and explore the mechanistic underpinnings of the biological activities exhibited by its derivatives, equipping researchers and drug development professionals with actionable insights.

Core Molecular Profile

This compound, also known as 5-isopropylsalicylaldehyde, is an aromatic organic compound whose structure is foundational to its chemical behavior. The ortho-positioning of the hydroxyl group to the aldehyde function facilitates intramolecular hydrogen bonding, influencing its physical properties and reactivity. The isopropyl group at the para-position to the hydroxyl group enhances its lipophilicity, a key parameter in designing molecules with potential for biological membrane permeability.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 68591-07-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [1][3][6] |

| Appearance | Solid | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |

| LogP | 2.3281 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Storage Temperature | 4°C, stored under nitrogen | [3] |

Synthesis and Mechanistic Insight: The Reimer-Tiemann Reaction

The most direct and industrially significant method for the ortho-formylation of phenols is the Reimer-Tiemann reaction.[7][8][9] This reaction is the preferred pathway for synthesizing this compound from its readily available precursor, 4-isopropylphenol (p-cumenol).[10]

The choice of the Reimer-Tiemann reaction is dictated by its high regioselectivity for the ortho position in phenoxide systems. The electron-donating nature of the hydroxyl group activates the aromatic ring, and the interaction between the phenoxide and the reactive intermediate favors ortho-substitution.[9][11]

Reaction Mechanism

The reaction proceeds via the formation of dichlorocarbene (:CCl₂) as the key electrophilic intermediate.

-

Carbene Generation: A strong base, typically sodium hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (-CCl₃).

-

Alpha-Elimination: This anion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene.

-

Phenoxide Formation: The phenolic starting material (4-isopropylphenol) is also deprotonated by the base to form the more nucleophilic sodium 4-isopropylphenoxide.

-

Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position, to form a dichloromethyl substituted intermediate.

-

Hydrolysis: Subsequent hydrolysis of the dichloromethyl group under the basic conditions yields the final aldehyde product.

Step-by-Step Synthesis Protocol

This protocol describes a self-validating system for the synthesis of this compound. The validation lies in the monitoring of intermediate formation and final product isolation, which confirms the progression of the described mechanism.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare a solution of 4-isopropylphenol (1.0 eq) in aqueous sodium hydroxide (4.0 eq, 30% w/v).

-

Reaction Initiation: Heat the mixture to 60-65°C with vigorous stirring.

-

Chloroform Addition: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature. The reaction is exothermic, and the rate of addition should be controlled to prevent thermal runaway.[7][11]

-

Reflux: After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours to ensure complete reaction. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Acidify carefully with dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~2-3). This step protonates the phenoxide and hydrolyzes any remaining intermediates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Chemical Reactivity and Derivatization for Drug Discovery

The aldehyde and hydroxyl functionalities are prime sites for derivatization, making this compound a valuable scaffold in drug discovery.

Synthesis of Schiff Bases

The most prominent reaction is the condensation of the aldehyde group with primary amines to form Schiff bases (imines).[12][13] These compounds are of immense interest due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[12][14][15][16][17] The imine linkage (>C=N-) is crucial for their pharmacological effects.[18]

General Protocol for Schiff Base Synthesis:

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add the primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of an acid (e.g., glacial acetic acid) or base, if necessary, to facilitate the reaction.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be isolated by filtration.

-

Wash the solid product with cold solvent and dry under vacuum.

Formation of Metal Complexes

The Schiff bases derived from this compound are excellent chelating ligands. The imine nitrogen and the phenolic oxygen atoms can coordinate with various transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) to form stable metal complexes.[18] Chelation often enhances the biological activity of the parent Schiff base ligand, a strategy widely employed to develop potent metallodrugs.[18]

Therapeutic and Industrial Applications

Derivatives of this compound have shown significant promise in several areas of research.

Biological Activities of Derivatives

-

Anticancer Activity: Schiff bases derived from substituted 2-hydroxybenzaldehydes have demonstrated significant cytotoxic activity against various cancer cell lines.[16][17] Some studies suggest these compounds can overcome chemoresistance by modulating key signaling pathways.[16][17]

-

Antimicrobial Activity: The imine functionality is linked to potent antibacterial and antifungal properties.[12][14] These compounds are effective against a range of pathogens, including resistant strains.[19]

-

Antioxidant Activity: The phenolic hydroxyl group imparts radical scavenging capabilities, making these derivatives potential antioxidants for mitigating oxidative stress.[20]

Case Study: A Potential Anticancer Mechanism

Recent research on a Schiff base derived from 2-hydroxybenzaldehyde (compound 8S3) elucidated its apoptotic mechanism in MCF-7 breast cancer cells.[16] The study found that the compound induced apoptosis by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and disrupting the mitochondrial membrane potential, highlighting a sophisticated mechanism of action.[16][17] This provides a validated blueprint for investigating the anticancer potential of new derivatives of this compound.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Classification: The compound is classified as causing serious eye damage (H318) and is corrosive (GHS05).[1][4]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

Conclusion and Future Perspectives

This compound (CAS: 68591-07-1) is more than a simple chemical; it is a strategic building block for the development of next-generation therapeutics. Its straightforward synthesis via the Reimer-Tiemann reaction and the versatile reactivity of its functional groups allow for the creation of diverse molecular libraries, particularly Schiff bases and their metal complexes. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation, including in-depth structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and exploration of novel therapeutic targets. As the demand for new drugs to combat cancer and infectious diseases grows, the strategic application of this foundational molecule will undoubtedly continue to expand.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | 68591-07-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. 2-Hydroxy-5-propylbenzaldehyde | C10H12O2 | CID 12738583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 10. 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | CAS#:68591-07-1 | Chemsrc [chemsrc.com]

- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. ijpbs.com [ijpbs.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. One moment, please... [jchr.org]

Spectroscopic Unveiling of 2-Hydroxy-5-isopropylbenzaldehyde: An In-depth Technical Guide

This guide provides a comprehensive analysis of the key spectroscopic data for 2-hydroxy-5-isopropylbenzaldehyde (C₁₀H₁₂O₂), a valuable aromatic aldehyde intermediate in various chemical syntheses.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document navigates the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzaldehyde core with a hydroxyl group at the C2 position and an isopropyl group at the C5 position. This substitution pattern gives rise to a unique set of spectroscopic characteristics. The interplay of the electron-donating hydroxyl and isopropyl groups with the electron-withdrawing aldehyde functionality dictates the electronic environment of each atom and the vibrational modes of the chemical bonds, which are in turn reflected in the NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aldehydic, phenolic, aromatic, and isopropyl protons. The chemical shifts are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Singlet | 1H | -OH | The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde group, resulting in a downfield chemical shift. |

| ~9.8 | Singlet | 1H | -CHO | The aldehydic proton is highly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond. |

| ~7.4 | Doublet | 1H | Ar-H (ortho to -CHO) | This aromatic proton is ortho to the electron-withdrawing aldehyde group and is expected to be the most deshielded of the aromatic protons. |

| ~7.3 | Doublet of doublets | 1H | Ar-H (ortho to -OH and meta to -CHO) | This proton is influenced by both the ortho hydroxyl and meta aldehyde groups. |

| ~6.9 | Doublet | 1H | Ar-H (ortho to -isopropyl and meta to -OH) | This aromatic proton is ortho to the electron-donating isopropyl group and will be the most shielded of the aromatic protons. |

| ~3.0 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ | The six methyl protons of the isopropyl group are equivalent and will appear as a doublet due to coupling with the methine proton. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | The aldehydic carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~158 | C-OH | The aromatic carbon attached to the hydroxyl group is shielded by the oxygen's lone pairs. |

| ~145 | C-isopropyl | The aromatic carbon bearing the isopropyl group. |

| ~135 | Ar-C (ortho to -CHO) | Aromatic carbon deshielded by the aldehyde group. |

| ~125 | Ar-C (ortho to -OH) | Aromatic carbon shielded by the hydroxyl group. |

| ~120 | Ar-C (ipso to -CHO) | The aromatic carbon to which the aldehyde is attached. |

| ~118 | Ar-C (ortho to -isopropyl) | Aromatic carbon shielded by the isopropyl group. |

| ~34 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~24 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3400 | Broad | O-H stretch (intramolecularly H-bonded) | The broadness of this peak is a hallmark of hydrogen bonding, in this case, between the phenolic hydroxyl and the aldehyde carbonyl oxygen. |

| 2960-2850 | Medium | C-H stretch (aliphatic) | These absorptions arise from the C-H stretching vibrations of the isopropyl group. |

| ~2820 and ~2720 | Weak | C-H stretch (aldehyde) | The presence of two weak bands in this region, known as a Fermi doublet, is characteristic of the C-H stretch of an aldehyde. |

| ~1665 | Strong | C=O stretch (conjugated aldehyde) | The carbonyl stretching frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| 1600-1450 | Medium to Strong | C=C stretch (aromatic) | These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1280 | Strong | C-O stretch (phenol) | The stretching vibration of the carbon-oxygen bond of the phenolic group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Fragmentation Pattern

The mass spectrum of this compound (MW: 164.20 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 164.[2][3][4] Key fragmentation pathways are predicted to include:

-

Loss of a hydrogen atom: A peak at m/z 163 ([M-H]⁺) is expected from the facile loss of the aldehydic hydrogen.

-

Loss of a methyl group: A peak at m/z 149 ([M-CH₃]⁺) can arise from the fragmentation of the isopropyl group.

-

Loss of the isopropyl group: A peak at m/z 121 ([M-C₃H₇]⁺) would correspond to the loss of the entire isopropyl substituent.

-

Loss of carbon monoxide: A peak at m/z 136 ([M-CO]⁺) is a common fragmentation for aromatic aldehydes.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Optimize the spectral width to cover the expected chemical shift range (~0-12 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. By understanding the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify this compound, assess its purity, and utilize it in their synthetic endeavors. The principles and comparative data presented in this guide serve as a valuable resource for the interpretation of the spectroscopic data for this and structurally related aromatic aldehydes.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-HYDROXY-5-ISOPROPYL-BENZALDEHYDE | CAS#:68591-07-1 | Chemsrc [chemsrc.com]

- 3. Retracted Article: Light-assisted coupling of phenols with CO2 to 2-hydroxybenzaldehydes catalyzed by a g-C3N4/NH2-MIL-101(Fe) composite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

Synthesis and characterization of 2-hydroxy-5-isopropylbenzaldehyde

An In-depth Technical Guide to the Synthesis and Characterization of 2-hydroxy-5-isopropylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and specialty chemicals. This document delves into prevalent synthetic strategies, offering a detailed, field-proven experimental protocol for the Reimer-Tiemann reaction. Furthermore, it establishes a framework for the rigorous characterization and validation of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this compound.

Introduction and Physicochemical Properties

This compound, also known as 5-isopropylsalicylaldehyde, is an organic compound featuring a benzene ring substituted with hydroxyl, aldehyde, and isopropyl groups. The relative positions of these functional groups, particularly the ortho-hydroxyl and aldehyde moieties, allow for intramolecular hydrogen bonding, influencing its physical properties and reactivity. Its structure makes it a key precursor for the synthesis of Schiff bases, ligands for metal complexes, and various heterocyclic compounds with potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68591-07-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [2] |

| InChI Key | OUAWQHGDAGFMAW-UHFFFAOYSA-N |

Comparative Analysis of Synthetic Strategies

The synthesis of hydroxybenzaldehydes from phenolic precursors is a cornerstone of organic chemistry. For the ortho-formylation of 4-isopropylphenol to yield the target compound, two classical methods are primarily considered: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

This reaction is a widely used method for the ortho-formylation of phenols.[3][4] It typically involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[5] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[6] The electron-rich phenoxide ion, formed by the deprotonation of the phenol by the base, undergoes electrophilic attack by the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[3][5] Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the final aldehyde product.[3]

-

Advantages: Well-established, reliable for ortho-formylation, and utilizes readily available reagents.

-

Disadvantages: Yields can be moderate, the reaction can be highly exothermic, and the use of chloroform presents environmental and safety concerns.[5] The reaction is often performed in a biphasic system, which may require vigorous mixing or a phase-transfer catalyst to achieve efficient reaction rates.[3][6]

The Duff Reaction

The Duff reaction provides an alternative route for the formylation of activated aromatic compounds like phenols.[7] This method employs hexamine (hexamethylenetetramine) as the formylating agent, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.[7][8][9] The reaction mechanism involves the electrophilic attack of an iminium ion, generated from protonated hexamine, onto the aromatic ring.[7] An intramolecular redox process followed by acid hydrolysis liberates the aldehyde.[7] Like the Reimer-Tiemann reaction, the Duff reaction generally favors ortho-formylation on unhindered phenols.[7]

-

Advantages: Avoids the use of chloroform. In some cases, it can be faster and provide better yields than the Reimer-Tiemann reaction.[8]

-

Disadvantages: The reaction is generally inefficient and requires high temperatures (150-160°C in glycerol).[7][8] The scope can be limited, as it requires strongly electron-donating groups on the aromatic ring.[7]

Rationale for Protocol Selection: For this guide, the Reimer-Tiemann reaction is selected for the detailed protocol. Its mechanism is thoroughly understood, and its execution, while requiring careful control, is a staple in synthetic organic chemistry, making it a valuable and instructive example for the target audience.

Recommended Synthetic Protocol: Reimer-Tiemann Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-isopropylphenol.

Reaction Mechanism

The mechanism involves the generation of dichlorocarbene, which acts as the key electrophile in the aromatic substitution reaction.

Caption: Mechanism of the Reimer-Tiemann reaction for ortho-formylation.

Materials and Reagents

Table 2: Reagents for Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Isopropylphenol | 136.19 | 13.62 g | 0.10 |

| Sodium Hydroxide | 40.00 | 24.00 g | 0.60 |

| Chloroform | 119.38 | 12.0 mL (17.8 g) | 0.15 |

| Deionized Water | 18.02 | 40 mL | - |

| Diethyl Ether | 74.12 | ~200 mL | - |

| 6M Hydrochloric Acid | 36.46 | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Experimental Procedure

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Chloroform is a suspected carcinogen, and concentrated acids and bases are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (24.0 g) in deionized water (40 mL).

-

Addition of Phenol: To the stirred NaOH solution, add 4-isopropylphenol (13.62 g). Stir until a homogenous solution of the sodium phenoxide is formed.

-

Heating and Chloroform Addition: Heat the mixture to 60-65°C using a water bath. Once the temperature is stable, add chloroform (12.0 mL) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the specified range.[5]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 90 minutes. The mixture will typically turn into a thick paste.

-

Workup - Chloroform Removal: After the reaction period, remove the excess chloroform by steam distillation or carefully under reduced pressure using a rotary evaporator.

-

Workup - Acidification: Cool the remaining reaction mixture in an ice bath. Carefully acidify the alkaline solution by slowly adding 6M hydrochloric acid with constant stirring until the pH is approximately 2-3. A dark, oily product should separate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined ether extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude product is typically a dark oil or semi-solid containing the desired ortho-isomer, some para-isomer, and unreacted starting material. Purification via flash column chromatography is recommended.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 15%) is effective.

-

Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC). The desired product will have a different Rf value than the starting material and byproducts.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as a solid.

Experimental Workflow Overview

The entire process from starting materials to the final purified product involves several distinct stages.

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

¹H NMR Spectroscopy

Proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum should be recorded in a deuterated solvent such as CDCl₃.

Table 3: Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comparison |

| Phenolic -OH | ~11.0 | Singlet (broad) | 1H | Deshielded due to intramolecular H-bonding with the aldehyde C=O group, similar to salicylaldehyde.[10][11] |

| Aldehyde -CHO | ~9.8 | Singlet | 1H | Characteristic chemical shift for aromatic aldehyde protons.[10] |

| Aromatic H (C3) | ~7.4 | Doublet (d) | 1H | Ortho to the aldehyde group. |

| Aromatic H (C4) | ~7.3 | Doublet of doublets (dd) | 1H | Ortho to the isopropyl group and meta to the aldehyde. |

| Aromatic H (C6) | ~7.0 | Doublet (d) | 1H | Ortho to the hydroxyl group. |

| Isopropyl -CH | ~3.0 | Septet (sept) | 1H | Methine proton split by six adjacent methyl protons. Similar to cuminaldehyde.[12] |

| Isopropyl -CH₃ | ~1.25 | Doublet (d) | 6H | Two equivalent methyl groups split by the methine proton.[12] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Phenolic) | Stretch | 3100 - 3300 | Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Sharp, medium |

| C-H (Aliphatic) | Stretch | 2870 - 2960 | Sharp, medium |

| C=O (Aldehyde) | Stretch | 1650 - 1670 | Strong, sharp |

| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium to strong |

The broadness of the O-H stretching band and the relatively low frequency of the C=O stretch are strong indicators of the intramolecular hydrogen bond between the hydroxyl and aldehyde groups, a hallmark of ortho-hydroxybenzaldehydes.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Expected Molecular Ion (M⁺): For C₁₀H₁₂O₂, the exact mass is 164.0837. A high-resolution mass spectrum should show a prominent peak at m/z ≈ 164.08. An electron ionization (EI) spectrum will show the molecular ion peak at m/z = 164.

-

Key Fragmentation: Common fragmentation pathways for salicylaldehydes include the loss of a hydrogen radical ([M-1]⁺), the loss of the formyl group ([M-29]⁺), and the loss of carbon monoxide ([M-28]⁺).[14]

Conclusion

This guide has detailed a reliable and instructive pathway for the synthesis of this compound via the Reimer-Tiemann reaction. By following the outlined experimental protocol and employing the described analytical techniques for characterization, researchers can confidently prepare and validate this important chemical intermediate. The provided data on expected spectroscopic signatures serves as a benchmark for ensuring the successful synthesis and purification of the target compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Hydroxy-5-propylbenzaldehyde | C10H12O2 | CID 12738583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. byjus.com [byjus.com]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. scholarworks.uni.edu [scholarworks.uni.edu]

- 9. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Cuminaldehyde(122-03-2) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]

Biological activity of 2-hydroxy-5-isopropylbenzaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Hydroxy-5-isopropylbenzaldehyde Derivatives

Abstract

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Among these, derivatives of this compound, a structural analog of thymol aldehyde, have emerged as a class of compounds with a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. We delve into their significant antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by quantitative data and mechanistic insights. Detailed experimental protocols for key biological assays are provided to enable researchers to validate and expand upon these findings. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities with therapeutic potential.

Introduction: The Chemical Versatility of a Salicylaldehyde Scaffold

The this compound molecule, a substituted salicylaldehyde, presents a unique chemical architecture ripe for derivatization. Its structure features a phenolic hydroxyl group, an aldehyde functional group, and a lipophilic isopropyl moiety. This combination of functional groups allows for a wide array of chemical modifications, most notably through condensation reactions with amines, hydrazines, and other nucleophiles to form Schiff bases and hydrazones.[1][2] The inherent biological activities of related natural compounds like thymol provide a strong rationale for exploring the pharmacological potential of this scaffold.[3] The strategic modification of this core structure has led to the development of derivatives with enhanced potency and a broad range of biological effects, making them promising candidates for further therapeutic development.[4]

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated efficacy across multiple therapeutic areas. The strategic placement of the hydroxyl, isopropyl, and aldehyde groups allows for interactions with a variety of biological targets.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Benzaldehyde derivatives, particularly Schiff bases, have shown considerable promise as antibacterial and antifungal agents.[1]

-

Antibacterial Properties: Schiff bases derived from 5-Chloro-isopropyl benzaldehyde have been evaluated against various strains of gram-positive and gram-negative bacteria, with some compounds showing effectiveness comparable to standard antibiotics like ciprofloxacin.[1] Similarly, 2-hydroxy benzyl hydrazide derivatives have exhibited significant zones of inhibition against Staphylococcus aureus and Escherichia coli.[4] The antimicrobial efficacy is often attributed to the azomethine group (-CH=N-), which is crucial for biological activity.[1]

-

Antifungal Properties: Benzaldehydes are known fungicides, and their derivatives have been investigated for their ability to inhibit the growth of pathogenic fungi.[5] For example, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) was found to inhibit the production of aflatoxin B1 by Aspergillus flavus and suppress conidia formation, indicating a potent antiaflatoxigenic activity.[5]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzaldehyde derivatives have been shown to modulate key inflammatory pathways. Research on derivatives from marine fungi, such as flavoglaucin, has revealed potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6][7]

The primary mechanisms include:

-

Inhibition of Inflammatory Mediators: These compounds markedly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE₂).[6] This is achieved by suppressing the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

-

Downregulation of Pro-inflammatory Cytokines: Secretion of key cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[6][7]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inactivation of the nuclear factor-κB (NF-κB) pathway by preventing the phosphorylation of its inhibitor, IκB.[6] Furthermore, these derivatives can induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) via the translocation of the nuclear factor-E2–related factor 2 (Nrf2).[6][7]

Antioxidant Activity

The phenolic hydroxyl group on the benzaldehyde ring is a key structural feature for antioxidant activity, enabling the compounds to act as radical scavengers. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating this property.

Several studies have confirmed the antioxidant potential of 2-hydroxybenzaldehyde derivatives.[2][4] For instance, certain 2-hydroxy benzyl hydrazide congeners have demonstrated potent radical scavenging activity, with inhibition rates comparable to the standard antioxidant, ascorbic acid.[4] The mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thus preventing oxidative damage. The antioxidant capacity is often correlated with the total phenolic content of the compounds.[8]

Anticancer Activity

The antiproliferative properties of benzaldehyde derivatives against various cancer cell lines have also been reported. A benzaldehyde derivative, MPOBA, showed anticancer activity against the human colorectal cancer cell line (HCT-116) with an IC₅₀ value of 24.95 µM.[5] Other studies have evaluated derivatives against ovarian teratocarcinoma (CH1), colon carcinoma (SW480), and non-small cell lung cancer (A549) cell lines using the MTT assay to determine cytotoxicity.[9] The mechanisms underlying their anticancer effects may involve the induction of apoptosis and the modulation of signaling pathways that control cell proliferation and survival, such as the MAPK pathway.[10]

Synthesis and Derivatization Strategies

The creation of diverse libraries of this compound derivatives is primarily achieved through straightforward and efficient chemical reactions. The aldehyde group serves as a highly reactive site for forming new carbon-nitrogen bonds.

The most common synthetic route is the condensation reaction between the parent aldehyde and a primary amine or a hydrazide, often catalyzed by a small amount of acid.[1] This reaction is typically carried out in a suitable solvent like ethanol and proceeds with high yield, making it an efficient method for generating a wide range of derivatives for biological screening.[11]

Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of newly synthesized compounds. The following sections detail the methodologies for key assays.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[12]

Rationale: The broth microdilution method is a quantitative assay that establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold-standard technique for assessing antimicrobial potency.

Step-by-Step Protocol:

-

Preparation of Compound Stock: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plate: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Serial Dilution: Add 100 µL of the compound stock solution to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Protocol: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to neutralize the stable DPPH free radical.[4][8]

Rationale: This colorimetric assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine. The rate of color change is proportional to the antioxidant capacity of the compound.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a 0.004% (w/v) solution of DPPH in methanol. Prepare a dilution series of the test compound (e.g., 0.2 to 500 µg/mL) in methanol. Ascorbic acid is used as a positive control.[9]

-

Assay Procedure: In a 96-well plate, add 50 µL of each compound dilution to the wells.

-

Reaction Initiation: Add 50 µL of the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(A_control - A_sample) / A_control] x 100 (where A_control is the absorbance of the DPPH solution without the sample).

-

IC₅₀ Determination: The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is calculated by plotting %RSA against the compound concentration.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric test to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Rationale: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

IC₅₀ Calculation: The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Summary and Structure-Activity Relationship (SAR) Insights

Quantitative analysis of biological activity is crucial for identifying lead compounds and understanding structure-activity relationships (SAR).

Table 1: Summary of Antimicrobial Activity

| Derivative Class | Test Organism | Activity Measure | Result | Reference |

| 2-hydroxy benzyl hydrazide (C-7) | S. aureus | Zone of Inhibition | 2.0 cm | [4] |

| 2-hydroxy benzyl hydrazide (C-7) | E. coli | Zone of Inhibition | 2.1 cm | [4] |

| 5-chloro-N-{...}benzamide | Methicillin-resistant S. aureus | MIC | 15.6-31.2 µmol/L | [13][14] |

| 4-(5-chloro-2-hydroxy...)-N-... | M. kansasii | MIC | 1-4 µmol/L | [13][14] |

Table 2: Summary of Antioxidant and Anticancer Activity

| Derivative Class | Activity Type | Assay | IC₅₀ Value | Reference |

| 2-hydroxy benzyl hydrazide (C-7) | Antioxidant | DPPH | 81.28 µg/mL | [4] |

| 2-hydroxy benzyl hydrazide (C-2) | Antioxidant | DPPH | 85.64 µg/mL | [4] |

| 2-[(2-methylpyridin-3-yl)oxy]... | Anticancer | MTT (HCT-116) | 24.95 µM | [5] |

| Kojic Acid Derivative | Antioxidant | DPPH | 99.3 µg/mL | [9] |

SAR Insights: The biological activity of these derivatives is highly dependent on the nature and position of substituents.

-

For Antimicrobial Activity: The presence of the azomethine linkage in Schiff bases is often critical.[1] Halogen substitutions, such as chlorine, on the benzaldehyde ring can enhance antibacterial and antimycobacterial potency.[13][14]

-

For Antioxidant Activity: The free phenolic hydroxyl group at position 2 is fundamental for radical scavenging. The activity can be modulated by other substituents on the ring that affect the bond dissociation energy of the O-H bond.[15]

-

For Anti-inflammatory Activity: Lipophilicity, governed by groups like the isopropyl moiety, can influence cell membrane permeability and interaction with intracellular targets. The specific substitutions on the derivatizing amine or hydrazide can fine-tune the potency of NF-κB inhibition or Nrf2 activation.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of bioactive compounds. Their straightforward synthesis and broad spectrum of activities—spanning antimicrobial, anti-inflammatory, antioxidant, and anticancer effects—make them attractive scaffolds for drug discovery. The mechanistic studies highlighting their ability to modulate key signaling pathways like NF-κB and Nrf2 provide a solid foundation for rational drug design.

Future research should focus on expanding the chemical diversity of these derivatives to perform more extensive SAR studies. Investigating their in vivo efficacy and safety profiles in animal models will be a critical next step in translating these promising in vitro results into potential therapeutic applications. Furthermore, elucidating their precise molecular targets will provide deeper insights into their mechanisms of action and facilitate the development of more potent and selective agents.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.sld.cu [scielo.sld.cu]

- 9. harvest.usask.ca [harvest.usask.ca]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ricerca.sns.it [ricerca.sns.it]

An In-depth Technical Guide to the Potential Therapeutic Applications of 2-Hydroxy-5-isopropylbenzaldehyde

Abstract: 2-Hydroxy-5-isopropylbenzaldehyde, a phenolic aldehyde, presents a compelling scaffold for therapeutic drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its potential therapeutic applications based on existing literature and studies on structurally related compounds. We delve into the putative mechanisms of action, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and workflows to facilitate further investigation into this promising molecule.

Introduction and Chemical Profile

This compound, also known as 5-isopropylsalicylaldehyde, is an organic compound featuring a benzene ring substituted with hydroxyl, isopropyl, and formyl groups.[1][2][3] This unique substitution pattern imparts a specific electronic and steric environment that is hypothesized to be the basis for its biological activities. The presence of a phenolic hydroxyl group is a key feature, suggesting potential for antioxidant activity through free radical scavenging.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 68591-07-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [1][2][3] |

| Appearance | Solid | [1][3] |

| SMILES | CC(C)c1ccc(c(c1)C=O)O | [1][2] |

| InChI Key | OUAWQHGDAGFMAW-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. A common and effective method is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol. In this case, the starting material would be 4-isopropylphenol (p-cumenol).

Experimental Protocol: Reimer-Tiemann Reaction for Synthesis

This protocol outlines a general procedure for the synthesis of this compound from 4-isopropylphenol.

Materials:

-

4-isopropylphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.

-

Addition of Chloroform: While stirring vigorously, slowly add chloroform to the reaction mixture. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reflux: After the addition of chloroform is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

-

Acidification: Cool the reaction mixture to room temperature and then acidify it with dilute hydrochloric acid. This will protonate the phenoxide and precipitate the product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying: Dry the ethereal solution over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Potential Therapeutic Applications and Mechanisms of Action

While direct and extensive studies on this compound are emerging, a strong rationale for its therapeutic potential can be built upon the well-documented activities of structurally similar phenolic aldehydes.

Antioxidant Activity

The phenolic hydroxyl group in this compound is a key determinant of its potential antioxidant activity.[1] Phenolic compounds can neutralize free radicals by donating a hydrogen atom, thus terminating damaging chain reactions.[1]

Putative Mechanism of Action:

The antioxidant mechanism of phenolic aldehydes primarily involves two pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound can donate an electron to a free radical, forming a radical cation, which then releases a proton.[1]

The antioxidant capacity can be further enhanced by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] While direct evidence for this compound is pending, other phenolic compounds have been shown to activate Nrf2.[5][6][7][8]

Caption: Putative Nrf2 activation by this compound.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzaldehyde derivatives have demonstrated significant anti-inflammatory properties. For instance, certain derivatives inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Putative Mechanism of Action:

The anti-inflammatory effects of related benzaldehydes are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a key transcription factor that controls the expression of genes involved in inflammation, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] Inhibition of NF-κB activation prevents the transcription of these pro-inflammatory genes.

Caption: Hypothesized inhibition of the NF-κB pathway.

Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes have shown promising antimicrobial activity against a range of bacteria and fungi.[12] Benzaldehyde itself has been shown to modulate the activity of antibiotics, suggesting a potential role in combating antibiotic resistance.[13] The antimicrobial potential of this compound warrants investigation.

Anticancer Activity

Various hydroxylated benzaldehyde and cinnamaldehyde derivatives have exhibited potent anti-proliferative and apoptotic effects in cancer cell lines.[12][14] These compounds can induce cell cycle arrest and apoptosis through various mechanisms, including the modulation of pro- and anti-apoptotic proteins. While no direct studies on this compound are available, its structural features suggest it could be a candidate for anticancer drug development.

Experimental Workflows for Therapeutic Evaluation

To rigorously assess the therapeutic potential of this compound, a systematic experimental approach is necessary.

Workflow for Assessing Antioxidant Activity

Caption: Workflow for evaluating antioxidant potential.

Detailed Protocol: DPPH Radical Scavenging Assay [1]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of each concentration of the test compound to a fixed volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[1]

Workflow for Assessing Anti-inflammatory Activity

Caption: Workflow for evaluating anti-inflammatory effects.

Workflow for Assessing Antimicrobial Activity

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [13][15]

-

Preparation of Bacterial/Fungal Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in broth in a 96-well microplate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microplate.

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Workflow for Assessing Anticancer Activity

Detailed Protocol: MTT Assay for Cytotoxicity [16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells.

-

IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

This compound is a molecule of significant interest for therapeutic development. Its structural similarity to other biologically active phenolic aldehydes provides a strong foundation for investigating its potential as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of its therapeutic promise. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, as well as its in vivo efficacy and safety profile.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Activation of the Nrf2 Pathway as a Therapeutic Strategy for ALS Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux [bmbreports.org]

- 8. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bhu.ac.in [bhu.ac.in]

- 13. benchchem.com [benchchem.com]

- 14. Nrf2 Activation Protects Against Organic Dust and Hydrogen Sulfide Exposure Induced Epithelial Barrier Loss and K. pneumoniae Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 16. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of 2-hydroxy-5-isopropylbenzaldehyde

An In-depth Technical Guide to 2-hydroxy-5-isopropylbenzaldehyde: Precursors, Synthesis, and Downstream Applications

This compound, a substituted phenolic aldehyde, is a pivotal molecule in synthetic chemistry.[1][2] Its structure, featuring a hydroxyl group, an aldehyde, and an isopropyl substituent on a benzene ring, provides a unique electronic and steric environment. This arrangement of functional groups makes it a versatile intermediate for creating a diverse range of more complex molecules. The hydroxyl group activates the ring for electrophilic substitution, while the aldehyde functionality serves as a reactive handle for condensation and derivatization reactions. This guide offers a comprehensive overview of its synthesis from common precursors and explores its transformation into valuable downstream products, with a focus on applications in the pharmaceutical and chemical industries.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| CAS Number | 68591-07-1 | [1][3][4] |

| Appearance | Solid | [1] |

| InChI Key | OUAWQHGDAGFMAW-UHFFFAOYSA-N | [1] |

Part 1: Synthesis Pathways from Key Precursors

The industrial synthesis of this compound invariably begins with the formylation of its primary precursor, p-cumenol (also known as 4-isopropylphenol).[3] The core challenge is the regioselective introduction of a formyl (-CHO) group at the ortho position to the hydroxyl group. Two classical and field-proven methodologies are predominantly employed for this transformation: the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction: Formylation via Dichlorocarbene

The Reimer-Tiemann reaction is a cornerstone of organic chemistry for the ortho-formylation of phenols.[5][6][7] It is particularly effective for introducing an aldehyde group onto an activated aromatic ring.

Causality Behind the Mechanism: The reaction's efficacy hinges on the generation of a highly electrophilic intermediate, dichlorocarbene (:CCl₂), in a strongly basic medium.[7] The precursor phenol is deprotonated by the base to form a phenoxide ion. This phenoxide is significantly more nucleophilic than the neutral phenol due to the delocalization of the negative charge into the aromatic ring, which dramatically enhances its reactivity towards the electron-deficient dichlorocarbene.[7] The steric and electronic influence of the hydroxyl group directs the electrophilic attack of the carbene preferentially to the ortho position.[6]

Experimental Protocol: Reimer-Tiemann Synthesis

Objective: To synthesize this compound from 4-isopropylphenol.

Materials:

-

4-isopropylphenol (p-cumenol)

-

Chloroform (CHCl₃)[5]

-

Sodium hydroxide (NaOH)[5]

-

Water

-

Hydrochloric acid (for acidification)

-

Ethanol (optional, for biphasic system improvement)[8]

-

Standard laboratory glassware, including a three-neck round-bottom flask, condenser, and dropping funnel.

Procedure:

-

Preparation of Alkaline Phenoxide: In a round-bottom flask, prepare a concentrated aqueous solution of sodium hydroxide. Add 4-isopropylphenol to the solution while stirring. The phenol will dissolve to form the sodium 4-isopropylphenoxide salt. The reaction is typically heated to around 60-70°C.[8][9]

-

Generation of Dichlorocarbene & Reaction: Heat the alkaline phenoxide solution. Slowly add chloroform dropwise from a dropping funnel over a period of 45-60 minutes.[8] The strong base deprotonates the chloroform to form a carbanion, which then undergoes alpha-elimination to generate the reactive dichlorocarbene species.[5][7] Maintain the reaction temperature to ensure a steady reflux.

-

Hydrolysis: After the chloroform addition is complete, continue heating the mixture for an additional 1-2 hours to ensure the reaction goes to completion. The intermediate dichloromethyl-substituted phenoxide is hydrolyzed by the aqueous base.

-

Work-up and Isolation: Cool the reaction mixture. The work-up often involves removing unreacted chloroform, which can be achieved by distillation.[8]

-

Acidification: Carefully acidify the cooled reaction mixture with dilute hydrochloric acid until it is acidic (pH ~1-2). This step protonates the phenoxide to regenerate the hydroxyl group and precipitates the crude product.

-

Purification: The crude this compound can be isolated by filtration and purified. Traditional methods often use steam distillation, where the ortho-isomer, being more volatile due to intramolecular hydrogen bonding, is separated from the non-volatile para-isomer.[9] Alternatively, purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

The Duff Reaction: A Hexamine-Based Approach

The Duff reaction provides an alternative route for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent.[10] This method is particularly well-suited for phenols with strongly electron-donating substituents, like the hydroxyl group in p-cumenol.[10]

Causality Behind the Mechanism: The reaction is typically carried out in an acidic medium, often with glyceroboric acid in glycerol, at high temperatures (150-160°C).[11] The hexamine acts as a source for an electrophilic iminium ion. The activated phenolic ring attacks this species, leading to a benzylamine intermediate. A subsequent intramolecular redox reaction and hydrolysis in the presence of acid yield the final aldehyde product.[10] A key advantage is that it often produces the ortho-aldehyde in nearly pure form, simplifying purification.[11]

Experimental Protocol: Duff Reaction Synthesis

Objective: To synthesize this compound from 4-isopropylphenol.

Materials:

-

4-isopropylphenol (p-cumenol)

-

Hexamethylenetetramine (Hexamine)

-

Glycerol (anhydrous)

-

Boric acid

-

Sulfuric acid (dilute, for hydrolysis)

Procedure:

-

Preparation of Reaction Medium: In a flask, heat a mixture of glycerol and boric acid to prepare glyceroboric acid. This also ensures the reaction medium is anhydrous, which is critical in the initial stages.[11]

-

Reactant Addition: Add 4-isopropylphenol and hexamine to the hot glyceroboric acid/glycerol mixture.

-

Heating: Heat the reaction mixture to 150-160°C and maintain this temperature for 2-3 hours.[11]

-

Hydrolysis: Cool the mixture and add dilute sulfuric acid. Heat the acidified mixture to hydrolyze the intermediate imine complex to the aldehyde.

-